
1-acetyl-5-bromo-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-5-bromo-1H-indole-3-carbaldehyde is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Chemical Reactions Analysis
Indole derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . They can undergo various chemical reactions, including multicomponent reactions (MCRs), which offer access to complex molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-Acetyl-5-bromo-1H-indole-3-carbaldehyde is a compound that has been studied for its synthetic potential. For instance, its derivative, 5-acetyl-1,2-dihydro-4(1H-indol-3-yl)-6-methyl-2-thioxopyridine-3-carbonitrile, was synthesized through reactions with active halogen-containing reagents. This process yielded various thieno[2,3-b]pyridine derivatives, which have potential uses in various chemical applications (Attaby, Ramla, & Gouda, 2007).
Crystal Structure Analysis
The compound has been used in the study of intermolecular interactions within crystal structures. A derivative, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was synthesized and its structure was analyzed using Hirshfeld surface analysis, which revealed various intermolecular connections on the molecule's surface (Barakat et al., 2017).
Antimicrobial Activity
Indole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. One study synthesized semicarbazone derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results showed varying levels of inhibitory activity, indicating potential applications in developing new antimicrobial agents (Carrasco et al., 2020).
Enzyme Inhibition
A study involving indole-3-carbaldehyde, a related compound, identified it as a tyrosinase inhibitor. This finding indicates potential applications in the treatment of conditions related to melanin overproduction, such as certain skin disorders (Shimizu et al., 2003).
Antioxidant Properties
A derivative of this compound, N'-[(E)-(5-bromo-1H- indol-3-yl) methylidene] pyridine-4-carbohydrazide, exhibited significant antioxidant properties, specifically against superoxide anion radicals. This suggests potential applications in the development of antioxidant therapies (Mokhnache et al., 2019).
Zukünftige Richtungen
The future directions in the research of 1-acetyl-5-bromo-1H-indole-3-carbaldehyde and similar indole derivatives could involve the exploration of novel methods of synthesis, given the biological significance of these compounds . Additionally, further investigation into their biological activities could lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
1-acetyl-5-bromoindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7(15)13-5-8(6-14)10-4-9(12)2-3-11(10)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIOZNGHZOHWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807010.png)
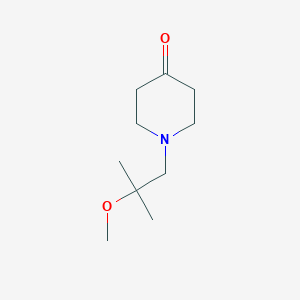


![N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807014.png)
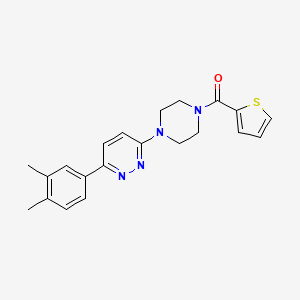

![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)
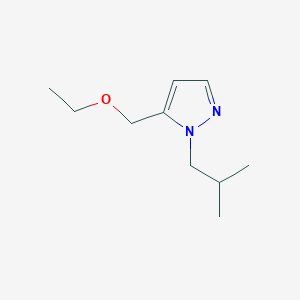
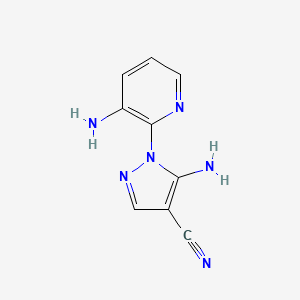
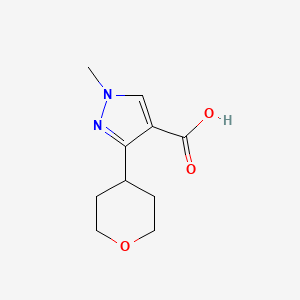
![4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2807027.png)
![1-Cyclopropylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B2807028.png)

